![molecular formula C15H25NO3 B13547000 7-({Spiro[3.3]heptan-2-yl}carbamoyl)heptanoicacid](/img/structure/B13547000.png)
7-({Spiro[3.3]heptan-2-yl}carbamoyl)heptanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-({spiro[3.3]heptan-2-yl}carbamoyl)heptanoic acid is a synthetic organic compound with the molecular formula C15H25NO3 and a molecular weight of 267.37 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom, giving it distinct chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-({spiro[3.3]heptan-2-yl}carbamoyl)heptanoic acid typically involves the reaction of spiro[3.3]heptane-2-carboxylic acid with appropriate reagents to introduce the carbamoyl and heptanoic acid functionalities . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
化学反应分析
Types of Reactions
7-({spiro[3.3]heptan-2-yl}carbamoyl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
7-({spiro[3.3]heptan-2-yl}carbamoyl)heptanoic acid has several scientific research applications, including:
作用机制
The mechanism of action of 7-({spiro[3.3]heptan-2-yl}carbamoyl)heptanoic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects such as anti-inflammatory or analgesic activity . The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific receptors or enzymes .
相似化合物的比较
Similar Compounds
Spiro[3.3]heptane-2-carboxylic acid: A related compound with a similar spirocyclic structure.
Spiro[3.3]heptan-2-one: Another spirocyclic compound with different functional groups.
Uniqueness
7-({spiro[3.3]heptan-2-yl}carbamoyl)heptanoic acid is unique due to its specific combination of spirocyclic structure and functional groups, which confer distinct chemical and biological properties . This uniqueness makes it valuable for various scientific and industrial applications .
属性
分子式 |
C15H25NO3 |
|---|---|
分子量 |
267.36 g/mol |
IUPAC 名称 |
8-oxo-8-(spiro[3.3]heptan-2-ylamino)octanoic acid |
InChI |
InChI=1S/C15H25NO3/c17-13(6-3-1-2-4-7-14(18)19)16-12-10-15(11-12)8-5-9-15/h12H,1-11H2,(H,16,17)(H,18,19) |
InChI 键 |
PJXHLPRMJLNITA-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(C1)CC(C2)NC(=O)CCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


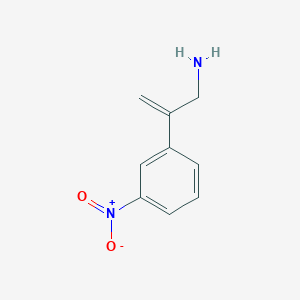


![1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B13546951.png)
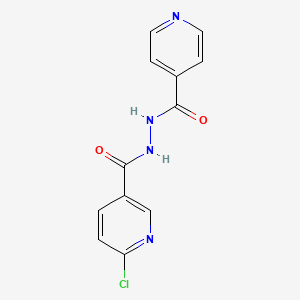

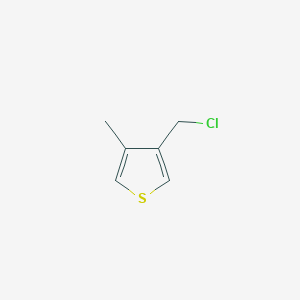
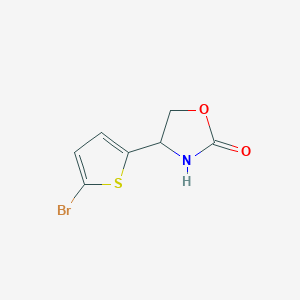
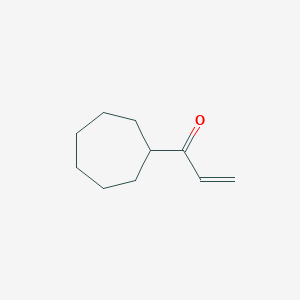
![1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13546995.png)

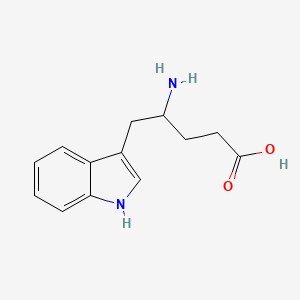
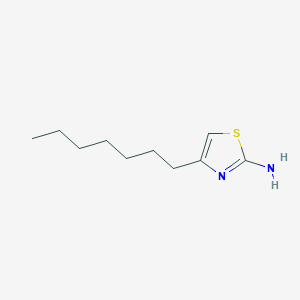
![1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13547020.png)
